Cas no 259674-19-6 (TRPM8 antagonist 2)

TRPM8 antagonist 2 化学的及び物理的性質

名前と識別子

-

- TRPM8 antagonist 2

- TRPM8 Antagonist

- 259674-19-6

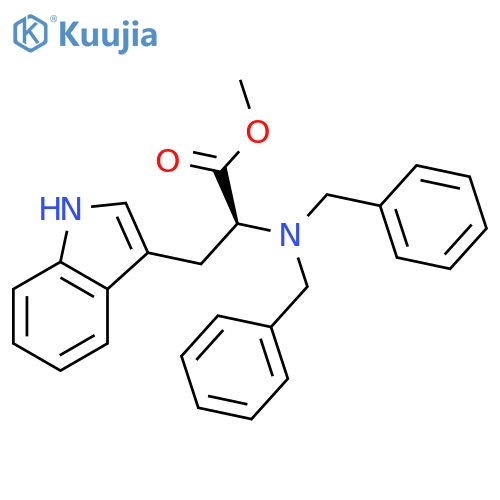

- L-Tryptophan, N,N-bis(phenylmethyl)-, methyl ester

- Methyl N,N-dibenzyl-L-tryptophanate

- Methyl Na,Na-dibenzyl-L-tryptophanate

- EX-A3250

- (S)-methyl 2-(dibenzylamino)-3-(1H-indol-3-yl)propanoate

- methyl (2S)-2-(dibenzylamino)-3-(1H-indol-3-yl)propanoate

- BS-46408

- DA-78665

- S0174

- CS-0046046

- E73431

- AKOS040758789

- TRPM8 antagonist 14

- HY-112430

- BDBM50465610

- CHEMBL4295040

- TQR1202

-

- インチ: 1S/C26H26N2O2/c1-30-26(29)25(16-22-17-27-24-15-9-8-14-23(22)24)28(18-20-10-4-2-5-11-20)19-21-12-6-3-7-13-21/h2-15,17,25,27H,16,18-19H2,1H3/t25-/m0/s1

- InChIKey: HHVOOJDLCVOLKI-VWLOTQADSA-N

- ほほえんだ: C(OC)(=O)[C@H](CC1C2=C(C=CC=C2)NC=1)N(CC1=CC=CC=C1)CC1=CC=CC=C1

計算された属性

- せいみつぶんしりょう: 398.199428076g/mol

- どういたいしつりょう: 398.199428076g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 30

- 回転可能化学結合数: 9

- 複雑さ: 507

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.5

- トポロジー分子極性表面積: 45.3Ų

TRPM8 antagonist 2 セキュリティ情報

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

TRPM8 antagonist 2 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| DC Chemicals | DC11472-100 mg |

TRPM8 antagonist 14 |

259674-19-6 | >98% | 100mg |

$700.0 | 2022-02-28 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5698-100 mg |

TRPM8 antagonist 2 |

259674-19-6 | 98% | 100MG |

¥6333.00 | 2023-03-20 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5698-1 mL * 10 mM (in DMSO) |

TRPM8 antagonist 2 |

259674-19-6 | 98.00% | 1 mL * 10 mM (in DMSO) |

¥843.00 | 2022-04-26 | |

| DC Chemicals | DC11472-1 g |

TRPM8 antagonist 14 |

259674-19-6 | >98% | 1g |

$2400.0 | 2022-02-28 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5698-1 mg |

TRPM8 antagonist 2 |

259674-19-6 | 98% | 1mg |

¥301.00 | 2023-03-20 | |

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S87758-2mg |

TRPM8 antagonist 2 |

259674-19-6 | 98% | 2mg |

¥400.00 | 2023-03-20 | |

| AN HUI ZE SHENG Technology Co., Ltd. | T5698-100mg |

259674-19-6 | 98% | 100mg |

¥6333.00 | 2023-09-15 | ||

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S87758-10mg |

TRPM8 antagonist 2 |

259674-19-6 | 98% | 10mg |

¥1040.00 | 2023-03-20 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01122559-250mg |

Methyl Na,Na-dibenzyl-L-tryptophanate |

259674-19-6 | 98+% | 250mg |

¥1450.0 | 2023-03-20 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T910352-10mg |

TRPM8 antagonist 14 |

259674-19-6 | 98% | 10mg |

¥3,908.70 | 2022-08-31 |

TRPM8 antagonist 2 関連文献

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

TRPM8 antagonist 2に関する追加情報

TRPM8 antagonist 2(CAS No. 259674-19-6)の科学的特性と研究応用

TRPM8 antagonist 2(CAS No. 259674-19-6)は、TRPM8(Transient Receptor Potential Melastatin 8)チャネルを特異的に阻害する低分子化合物として知られています。近年、TRPM8阻害剤は疼痛管理や神経因性疾患の治療分野で注目を集めており、特に冷感受容体の調節に関与するメカニズムが研究されています。本化合物は、in vitroおよびin vivoモデルにおいて、選択的阻害活性を示すことが報告されており、創薬ターゲットとしての潜在的可能性が評価されています。

TRPM8は、温度感受性イオンチャネルファミリーの一員であり、メントールや低温刺激に応答することで知られています。TRPM8 antagonist 2は、このチャネルの過剰活性化が関与する慢性疼痛や過活動膀胱などの疾患に対して、新たな治療戦略を提供する可能性があります。2023年の学術調査では、神経炎症との関連性が指摘され、免疫代謝疾患への応用も期待されています。

分子構造的には、259674-19-6は高い親油性と適度な代謝安定性を兼ね備えており、創薬化学の観点から最適化が進められています。最近のAI創薬プラットフォームを用いたシミュレーションでは、立体配座解析による結合親和性の予測精度が向上し、構造活性相関(SAR)研究の効率化に貢献しています。

市場動向として、TRPM8 modulator関連の特許出願件数は過去5年で3倍以上増加しており、バイオテック企業の参入が活発化しています。特に非オピオイド鎮痛薬の需要拡大を受けて、副作用プロファイルの改善を目指した第二世代阻害剤の開発競争が加速中です。

安全性評価では、GLP基準に準拠した急性毒性試験で良好な結果が得られており、心血管系への影響も最小限であることが確認されています。ただし、薬物動態(PK)パラメータの種差に関する検証が今後の課題として挙げられ、ヒト臨床試験へ向けた前臨床データの蓄積が進められています。

研究用試薬としては、細胞内カルシウムイメージングやパッチクランプ法との併用が推奨されており、シグナル伝達経路の解明に有用です。主要なバイオマーカーとしてc-Fos発現やプロスタグランジンE2(PGE2)の測定が用いられるケースが増加しています。

学術界では、Nature Chemical BiologyやJournal of Medicinal Chemistryにおいて、本化合物を活用したアロステリック阻害メカニズムの論文が複数発表されています。2024年には、クライオ電子顕微鏡を用いた高分解能構造解析の成果が報告される予定であり、ドッキングシミュレーションの精度向上が期待されています。

259674-19-6 (TRPM8 antagonist 2) 関連製品

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 857369-11-0(2-Oxoethanethioamide)

- 624-75-9(Iodoacetonitrile)